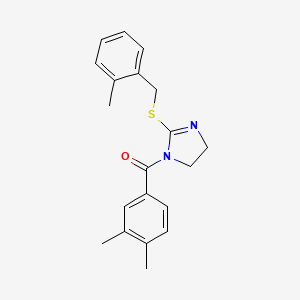
(3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a useful research compound. Its molecular formula is C20H22N2OS and its molecular weight is 338.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3,4-dimethylphenyl)(2-((2-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a synthetic organic molecule that belongs to the class of imidazole derivatives. This article explores its biological activities, including anti-cancer, antimicrobial properties, and potential mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure comprises a dimethylphenyl group and a thioether-linked imidazole moiety, which may contribute to its biological properties.
1. Anti-Cancer Activity
Research indicates that imidazole derivatives exhibit significant anti-cancer properties. For instance, compounds similar to the one have been shown to induce apoptosis in cancer cell lines.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival. Studies have reported that certain imidazole derivatives can suppress tumor growth in vivo by inducing apoptosis through mitochondrial pathways .
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Morais et al. | MCF-7 (breast cancer) | 25.72 ± 3.95 | Induces apoptosis |
| Ribeiro et al. | U87 (glioblastoma) | 45.2 ± 13.0 | Suppresses tumor growth |
2. Antimicrobial Activity
Imidazole derivatives have also been noted for their antimicrobial properties against various bacterial strains.
- In Vitro Studies : The compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structures have shown minimum inhibitory concentrations (MIC) ranging from 40 µg/mL to 500 µg/mL against Staphylococcus aureus and Escherichia coli, respectively .
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| S. aureus | 40 | 21 |
| E. coli | 200 | 14 |
| P. aeruginosa | 500 | 10 |
Case Study 1: Anti-Cancer Efficacy
A study evaluated the anti-cancer efficacy of a related imidazole derivative on MCF-7 cells, showing that it significantly inhibited cell proliferation and induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial activity of various imidazole derivatives against clinical isolates of bacteria. The results indicated that compounds with thioether linkages exhibited enhanced antibacterial activity compared to their non-thioether counterparts.
Discussion
The biological activity of This compound suggests it could be a promising candidate for further development in both cancer therapy and as an antimicrobial agent. The presence of specific functional groups appears to enhance its interaction with biological targets.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2OS/c1-14-8-9-17(12-16(14)3)19(23)22-11-10-21-20(22)24-13-18-7-5-4-6-15(18)2/h4-9,12H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRPIJWHEMZSVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














